Sulfo-Cyanine7 amine

説明

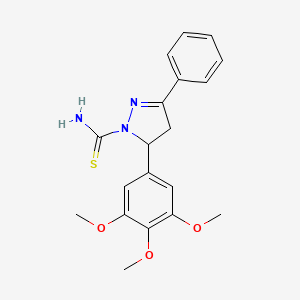

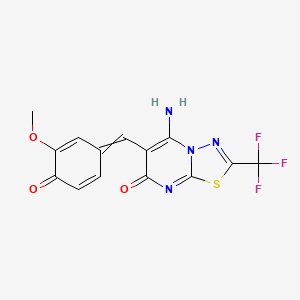

Sulfo-Cyanine7 amine is a water-soluble near-infrared dye . It is an amine-reactive succinimide ester . This fluorescent dye is especially useful for Near Infrared (NIR) imaging . It appears as a dark green powder .

Synthesis Analysis

The synthesis of this compound involves the reaction with electrophilic groups and enzymatical reactions involving transamination . It can be used for the derivatization of various targets .Molecular Structure Analysis

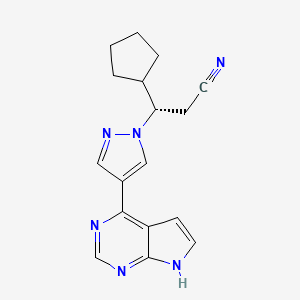

The molecular formula of this compound is C43H58N4O7S2 . It has a molecular weight of 807.07 . The structure of this compound is a sulfonated amino derivative of Cyanine7 NIR dye .Chemical Reactions Analysis

This compound can be used for the derivatization of various targets by the reaction with electrophilic groups, and also by enzymatical reactions involving transamination .Physical and Chemical Properties Analysis

This compound is a dark green powder . It has a molecular weight of 807.07 . It is very poorly soluble in water (0.50 mM = 40 mg/L), but good in DMF, DMSO . Its excitation/absorption maximum is at 750 nm, and its emission maximum is at 773 nm .科学的研究の応用

Copper-Catalyzed N-Cyanation

A study explored the copper-catalyzed N-cyanation of sulfoximines, highlighting the construction of the N-CN bond. This process, involving AIBN as a cyanide source, showcases a benign method for bond formation, with potential implications for sulfo-cyanine7 amine research (Teng et al., 2015).

N-Sulfonylimidates Synthesis

Research demonstrated that N-sulfonylimidates could be efficiently prepared through a three-component coupling involving sulfonyl azides, with implications for this compound applications. The study emphasized mild conditions and high selectivity, crucial for complex molecular structures (Yoo et al., 2006).

Anion Exchange Polymer Electrolytes

A study on guanidinium-functionalized polymer electrolytes, synthesized via activated fluorophnyl-amine reaction, highlights the relevance in anion exchange applications. This could provide insights into the stability and functionality of this compound in similar contexts (Kim et al., 2011).

α-Amino Nitriles Synthesis

Another study focused on the synthesis of α-amino nitriles using silica-bonded S-sulfonic acid as a catalyst, emphasizing the efficiency of this method in mild conditions. This research could be pertinent to the development of this compound derivatives (Niknam et al., 2010).

Sulfonated Prosthetic Group for Radiolabelling

A novel sulfonated prosthetic group, used for radiolabelling and imparting water solubility to biomolecules and cyanine fluorophores, was developed. This study demonstrates the feasibility of such approaches for this compound, enhancing its application in imaging and diagnostics (Priem et al., 2013).

作用機序

Safety and Hazards

According to the Safety Data Sheet, Sulfo-Cyanine7 amine is not hazardous according to EU regulation (EC) No 1272/2008 or GHS regulations . It does not contain any hazardous substance at more than 1% by weight . In case of inhalation, skin contact, eye contact, or ingestion, medical advice should be sought .

特性

IUPAC Name |

1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O7S2/c1-42(2)35-29-33(55(49,50)51)19-21-37(35)46(5)39(42)23-17-31-14-13-15-32(28-31)18-24-40-43(3,4)36-30-34(56(52,53)54)20-22-38(36)47(40)27-12-8-9-16-41(48)45-26-11-7-6-10-25-44/h17-24,28-30H,6-16,25-27,44H2,1-5H3,(H2-,45,48,49,50,51,52,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPXHFWUNXBKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate](/img/structure/B610984.png)

![5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide](/img/structure/B611004.png)

![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)